

A Comprehensive Technical Guide to 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-4-chloro-1H-indazole**

Cat. No.: **B1343724**

[Get Quote](#)

CAS Number: 1000341-88-7

This in-depth technical guide provides a comprehensive overview of **7-Bromo-4-chloro-1H-indazole**, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and its significant applications, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Importance of 7-Bromo-4-chloro-1H-indazole

7-Bromo-4-chloro-1H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in drug discovery. The indazole core is a bioisostere of indole and is found in a multitude of biologically active molecules, exhibiting a wide range of pharmacological activities including anti-inflammatory, antitumor, and anti-HIV properties.^{[1][2]} The specific substitution pattern of **7-Bromo-4-chloro-1H-indazole**, with halogen atoms at the 4 and 7 positions, offers synthetic handles for further molecular elaboration through various cross-coupling reactions, making it a highly valuable intermediate in the synthesis of complex drug candidates.

Its most prominent role to date is as a precursor to a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.^{[3][4][5][6]} This underscores the

industrial and pharmaceutical relevance of this molecule and the need for robust and scalable synthetic routes.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. Below is a summary of the key properties of **7-Bromo-4-chloro-1H-indazole**.

Property	Value	Source
CAS Number	1000341-88-7	--INVALID-LINK--
Molecular Formula	C ₇ H ₄ BrCIN ₂	--INVALID-LINK--
Molecular Weight	231.48 g/mol	--INVALID-LINK--
Physical Form	Powder	--INVALID-LINK--
Boiling Point	361.6±22.0 °C (Predicted)	--INVALID-LINK--
Density	1.878±0.06 g/cm ³ (Predicted)	--INVALID-LINK--
pKa	10.40±0.40 (Predicted)	--INVALID-LINK--
Storage Temperature	Room Temperature, Sealed in dry	--INVALID-LINK--, --INVALID-LINK--
InChI Key	RFKZBMLAMVPTOP-UHFFFAOYSA-N	--INVALID-LINK--

Note on Analytical Data: While commercial suppliers confirm the structure and purity of **7-Bromo-4-chloro-1H-indazole**, detailed public-domain analytical data such as ¹H-NMR, ¹³C-NMR, IR, and mass spectra for the parent compound are not readily available in peer-reviewed literature. However, extensive characterization data is available for its direct derivative, 7-Bromo-4-chloro-1H-indazol-3-amine, which can serve as a valuable reference.^[3] For critical applications, it is recommended to obtain a Certificate of Analysis (COA) from the supplier or perform in-house characterization.

Synthesis and Mechanistic Insights

While a direct, step-by-step published synthesis for **7-Bromo-4-chloro-1H-indazole** is not prevalent, a highly relevant and scalable synthesis for its 3-amino derivative provides a robust blueprint. The synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine from the inexpensive starting material 2,6-dichlorobenzonitrile has been described in detail.^{[3][4][5][6]} A plausible pathway to the parent **7-Bromo-4-chloro-1H-indazole** would likely involve a similar initial bromination step followed by cyclization and subsequent deamination or direct synthesis from a different precursor.

Key Synthetic Strategy: Regioselective Bromination and Cyclization

The core of the synthesis lies in a two-step sequence:

- Regioselective Bromination: The starting material, 2,6-dichlorobenzonitrile, undergoes a highly regioselective bromination.
- Indazole Ring Formation: The resulting brominated intermediate is then cyclized with a suitable nitrogen source to form the indazole ring system.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **7-Bromo-4-chloro-1H-indazole**.

Detailed Experimental Protocol (Inferred and Adapted)

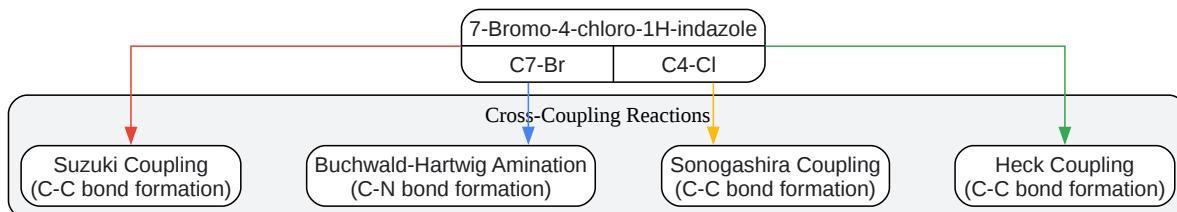
The following protocol is an adaptation based on the synthesis of the 3-amino derivative and general indazole synthesis methodologies.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

- Rationale: This step is crucial for introducing the bromine atom at the desired position. The use of N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid provides

mild and highly regioselective bromination conditions.[3]

- Procedure:
 - To a solution of 2,6-dichlorobenzonitrile in a suitable solvent, add N-Bromosuccinimide (1.07 equivalents) and concentrated sulfuric acid (10 equivalents) at a controlled temperature (e.g., 25 °C).
 - Stir the reaction mixture for an extended period (e.g., 18 hours) until the reaction is complete, as monitored by an appropriate technique (e.g., GC-MS or TLC).
 - Upon completion, the reaction is quenched, and the product, 3-bromo-2,6-dichlorobenzonitrile, is isolated and purified.


Step 2: Cyclization to form the Indazole Ring

- Rationale: The formation of the indazole ring is typically achieved by reacting the ortho-halo benzonitrile derivative with hydrazine. This is a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. For the parent indazole, a subsequent deamination step would be required.
- Procedure (for 3-amino derivative, adaptable for parent compound):
 - The isolated 3-bromo-2,6-dichlorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF).[3]
 - The reaction is heated to facilitate the cyclization.
 - To obtain the parent **7-Bromo-4-chloro-1H-indazole**, a subsequent diazotization of the 3-amino group followed by reduction (deamination) would be a standard procedure.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **7-Bromo-4-chloro-1H-indazole** stems from the reactivity of its substituted bicyclic system. The bromine and chlorine atoms serve as versatile handles for a

variety of chemical transformations, primarily transition-metal-catalyzed cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions utilizing the halogenated positions.

These reactions allow for the introduction of a wide array of substituents, enabling the exploration of the chemical space around the indazole core to optimize biological activity, selectivity, and pharmacokinetic properties of drug candidates.

Role as a Key Building Block

As previously mentioned, the primary documented application of **7-Bromo-4-chloro-1H-indazole** is as a precursor to 7-Bromo-4-chloro-1H-indazol-3-amine, an important intermediate in the synthesis of the anti-HIV drug, Lenacapavir.^{[3][4][5][6][7]}

Potential in Kinase Inhibition and Other Therapeutic Areas

The broader class of substituted indazoles is a cornerstone in the development of kinase inhibitors for oncology.^[2] The indazole scaffold can effectively mimic the hinge-binding motifs of ATP, a key interaction for kinase inhibition. The 7-bromo and 4-chloro substituents on this particular indazole offer opportunities to develop derivatives that can be tailored to target specific kinases. Furthermore, indazole derivatives have shown a wide spectrum of biological activities, including:

- Anti-inflammatory

- Antimicrobial
- Antiparasitic
- Vasorelaxant properties[1][8]

The exploration of **7-Bromo-4-chloro-1H-indazole** in these and other therapeutic areas is an active field of research, with new findings frequently appearing in patent literature.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling **7-Bromo-4-chloro-1H-indazole**.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information before use.

Conclusion

7-Bromo-4-chloro-1H-indazole is a strategically important heterocyclic compound with significant potential in drug discovery and development. Its value is demonstrated by its role in the synthesis of Lenacapavir and the broader pharmacological relevance of the indazole scaffold. The synthetic pathways, though not directly published for the parent compound, can be reliably inferred from the synthesis of its derivatives. The true potential of this molecule lies in the versatility of its halogenated positions, which allow for extensive chemical modification. As research into novel therapeutics continues, it is anticipated that **7-Bromo-4-chloro-1H-indazole** will remain a valuable tool for medicinal chemists aiming to construct the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]
- 8. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 7-Bromo-4-chloro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343724#7-bromo-4-chloro-1h-indazole-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com